Laurinterol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Laurinterol is a naturally occurring compound primarily isolated from the marine red algae of the genus Laurencia, particularly Laurencia johnstonii. It belongs to a class of chemical compounds known as sesquiterpenes, which are characterized by their complex structures and diverse biological activities. The molecular formula of laurinterol is , and it features a brominated structure that contributes to its unique properties. Laurinterol has garnered attention for its potential therapeutic applications, particularly in the fields of parasitology and oncology.

Laurinterol exhibits a wide range of biological activities:

- Antimicrobial Activity: It has demonstrated significant antimicrobial effects against various pathogens, including notable efficacy against Mycobacterium species .

- Antitumor Effects: Research indicates that laurinterol possesses cytotoxic properties against cancer cell lines such as MCF-7 (breast cancer) and Vero cells (African green monkey kidney cells), with IC50 values indicating effective inhibition of cell growth .

- Amoebicidal Activity: Laurinterol has been found to induce programmed cell death in Naegleria fowleri, a pathogenic amoeba, by disrupting mitochondrial function and increasing reactive oxygen species levels .

The synthesis of laurinterol can be achieved through various methods:

- Natural Extraction: Laurinterol is typically extracted from Laurencia johnstonii using solvents like ethanol. The extraction process involves crushing the algae, followed by solvent extraction and chromatographic purification to isolate laurinterol .

- Total Synthesis: Synthetic methods have also been developed for laurinterol. For example, an eight-step synthetic route has been reported that involves the use of specific reagents to construct the laurinterol framework from simpler organic molecules .

Laurinterol's diverse biological activities suggest several potential applications:

- Pharmaceutical Development: Due to its antimicrobial and antitumor properties, laurinterol is being investigated as a candidate for new therapeutic agents targeting infections and cancers.

- Agricultural Use: Its insecticidal and antifouling properties indicate potential applications in pest control and marine coatings .

- Cosmetic Industry: The compound's bioactive nature may also lend itself to cosmetic formulations aimed at skin health or anti-aging effects.

Interaction studies involving laurinterol have highlighted its mechanism of action, particularly regarding its cytotoxic effects on cancer cells and pathogenic microorganisms. For instance, laurinterol's ability to induce apoptosis in Naegleria fowleri suggests a specific interaction with mitochondrial pathways that could be exploited for therapeutic purposes. Furthermore, studies have shown that laurinterol can inhibit ATPase activity at concentrations significantly lower than other known inhibitors like furosemide, indicating a potent mechanism of action .

Laurinterol shares structural similarities with several other compounds derived from marine sources or related plant species. Here are some notable compounds for comparison:

| Compound | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Debromolaurinterol | Antimicrobial, cytotoxic | Bromine substitution enhances activity | |

| Isolaurinterol | Antifungal, insecticidal | Structural variation affects bioactivity | |

| Aplysin | Antimicrobial, anticancer | Derived from sponges; diverse applications | |

| Furosemide | Diuretic; inhibits Na+/K+-ATPase | Commonly used in clinical settings |

Laurinterol is unique due to its specific brominated structure and potent biological activities that distinguish it from other similar compounds. Its capacity to induce apoptosis selectively in certain pathogens while exhibiting low toxicity towards human cells makes it a promising candidate for further research in both therapeutic and agricultural applications.

Molecular Architecture and Stereochemistry

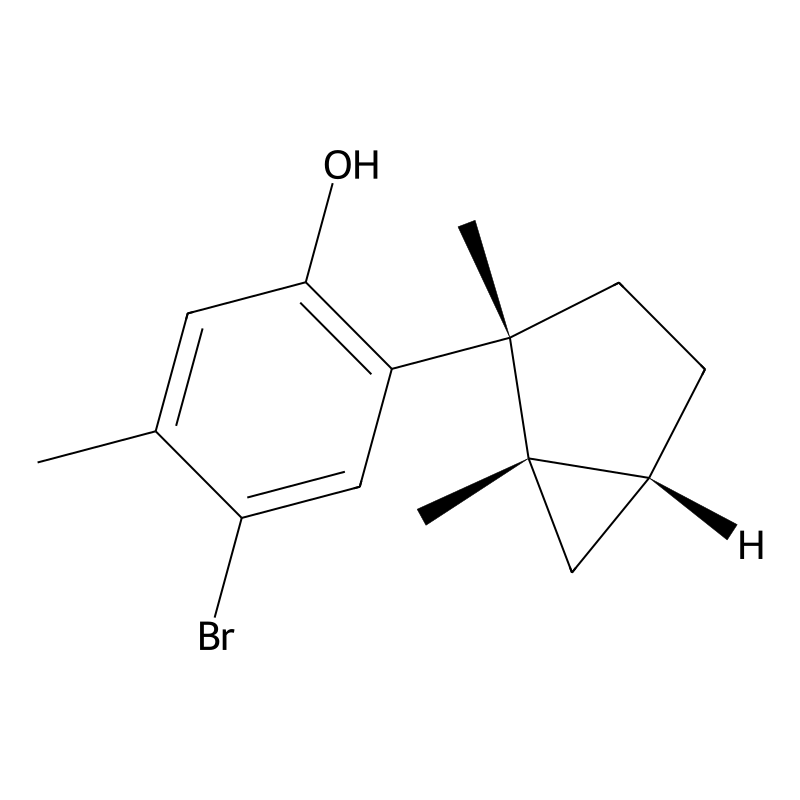

Laurinterol is a brominated sesquiterpene with the molecular formula C₁₅H₁₉BrO, characterized by a complex molecular architecture featuring a bicyclo[3.1.0]hexane ring system [1] [2]. The compound possesses the International Union of Pure and Applied Chemistry name 4-bromo-2-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenol [1] [2]. The structural framework consists of a brominated phenolic ring connected to a trisubstituted bicyclic system, creating a highly substituted aromatic sesquiterpene [3].

The stereochemical configuration of laurinterol has been definitively established through X-ray crystallographic analysis [4] [3]. The absolute stereochemistry at the three defined stereocenters is (1S,2R,5R), indicating specific spatial arrangements of substituents around the bicyclic framework [2] [5]. The bicyclo[3.1.0]hexane system adopts an overall boat-like conformation, which has been confirmed through detailed structural studies [3] [6]. This conformational preference significantly influences the compound's physical and chemical properties.

| Stereochemical Parameter | Configuration |

|---|---|

| C-1 Configuration | S |

| C-2 Configuration | R |

| C-5 Configuration | R |

| Ring Conformation | Boat-like |

| Defined Stereocenters | 3 |

The molecular complexity is further enhanced by the presence of multiple methyl substituents positioned at strategic locations within the bicyclic framework [1] [7]. Nuclear Overhauser Effect correlations have provided additional confirmation of the stereochemical assignments, particularly demonstrating spatial relationships between methyl groups and adjacent protons [5].

Physical Properties (Molecular Weight, Solubility, Melting Point)

Laurinterol exhibits distinctive physical properties that reflect its brominated aromatic sesquiterpene nature. The molecular weight is precisely 295.21 grams per mole, with an exact mass of 294.06193 daltons as determined by high-resolution mass spectrometry [1] [2]. The monoisotopic mass has been calculated as 294.061927 daltons, accounting for the most abundant isotopes of constituent elements [2].

The compound demonstrates a melting point range of 54-55 degrees Celsius, indicating a relatively low-melting crystalline solid at room temperature [8] [9]. Laurinterol typically appears as white crystals when isolated in pure form [10]. The compound's solubility characteristics are influenced by its lipophilic nature, with an XLogP3 value of 5.3, indicating high lipophilicity and limited water solubility [1] [9].

| Physical Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 295.21 g/mol | Computed by PubChem |

| Exact Mass | 294.06193 Da | High-resolution mass spectrometry |

| Monoisotopic Mass | 294.061927 Da | Mass spectrometry |

| Melting Point | 54-55°C | Experimental determination |

| XLogP3 | 5.3 | Computational prediction |

| Hydrogen Bond Donors | 1 | Structural analysis |

| Hydrogen Bond Acceptors | 1 | Structural analysis |

| Topological Polar Surface Area | 20.2 Ų | Computational analysis |

The topological polar surface area of 20.2 square angstroms reflects the limited polar character of the molecule, primarily contributed by the phenolic hydroxyl group [1] [9]. The compound contains one hydrogen bond donor and one hydrogen bond acceptor, both associated with the phenolic functionality [1] [9]. The rotatable bond count is minimal at one, indicating a relatively rigid molecular structure [1] [9].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet)

Comprehensive spectroscopic analysis has provided detailed structural characterization of laurinterol across multiple analytical techniques. Nuclear magnetic resonance spectroscopy has been particularly valuable in elucidating the compound's structural features and confirming stereochemical assignments [7] [11].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectra of laurinterol, recorded in deuterated chloroform, reveal characteristic signal patterns that confirm the molecular structure [7] [11]. The aromatic region displays distinctive signals including a singlet at approximately 6.61 parts per million corresponding to H-8 and another singlet at 7.60 parts per million assigned to H-11 [11]. The phenolic hydroxyl proton appears as a broad singlet at 5.39 parts per million [11].

The aliphatic region contains multiple complex multipiples corresponding to the bicyclic framework protons [7] [11]. Methyl group signals appear as singlets at characteristic chemical shifts: H₃-13 at 1.32 parts per million, H₃-14 at 1.41 parts per million, and the aromatic methyl H₃-15 at 2.28 parts per million [7] [11].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic carbon chemical shifts [7] [11]. The aromatic carbons display signals in the expected ranges, with the phenolic carbon appearing around 158 parts per million and other aromatic carbons distributed between 109 and 138 parts per million [12] [11].

| Carbon Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C-1 (Phenolic) | 158.8 | Quaternary |

| C-3 (Aromatic) | 138.3 | Quaternary |

| C-6 (Aromatic) | 133.0 | Quaternary |

| C-5 (Aromatic) | 122.2 | CH |

| C-4 (Aromatic) | 121.4 | CH |

| C-2 (Aromatic) | 109.3 | CH |

Infrared Spectroscopy

Infrared spectroscopic analysis of laurinterol reveals characteristic absorption bands that confirm functional group presence and molecular structure [7] [11]. The phenolic hydroxyl group produces a broad absorption band in the region of 3200-3550 wavenumbers, typical of hydrogen-bonded hydroxyl groups [7] [11]. Aromatic carbon-hydrogen stretching vibrations appear around 3060 wavenumbers [11].

The aromatic carbon-carbon stretching vibrations produce medium intensity bands between 1550-1700 wavenumbers, consistent with substituted benzene rings [7] [11]. Aliphatic carbon-hydrogen stretching modes appear in the 2800-3000 wavenumber region [11]. The infrared spectrum also shows characteristic bands at 1482, 1364, and 1203 wavenumbers, corresponding to various bending and stretching modes within the molecular framework [11].

Ultraviolet Spectroscopy

Ultraviolet spectroscopic analysis provides information about the electronic transitions within the aromatic system of laurinterol [11]. The compound exhibits characteristic absorption maxima at 269 nanometers (log epsilon 3.5) and 279 nanometers (log epsilon 3.4), indicating pi to pi-star electronic transitions within the substituted aromatic ring system [11]. These absorption characteristics are consistent with the presence of a substituted phenolic chromophore.

Crystallographic Studies and Absolute Stereochemistry

The crystal structure and absolute stereochemistry of laurinterol have been definitively established through single-crystal X-ray diffraction analysis of its acetate derivative [4] [3] [13]. The crystallographic investigation utilized three-dimensional diffractometer data to provide comprehensive structural information [3].

Laurinterol acetate crystallizes in the monoclinic crystal system with space group P2₁ [3] [10]. The unit cell dimensions have been precisely determined as a = 10.26 angstroms, b = 7.28 angstroms, c = 12.22 angstroms, with beta angle = 114.1 degrees [3]. The asymmetric unit contains two molecules (Z = 2) [3].

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell a | 10.26 Å |

| Unit Cell b | 7.28 Å |

| Unit Cell c | 12.22 Å |

| Beta Angle | 114.1° |

| Z Value | 2 |

| Refinement R Factor | 0.086 |

The structure was successfully solved using the heavy-atom method, taking advantage of the bromine atom's significant scattering contribution [3]. Subsequent refinement employed least-squares calculations, ultimately achieving an R factor of 0.086 for 1097 independent reflections [3]. This refinement quality indicates a reliable structural determination.

The absolute stereochemistry determination utilized anomalous dispersion effects, a technique that exploits the wavelength-dependent scattering behavior of heavy atoms like bromine [3] [13]. This approach unambiguously established the absolute configuration of laurinterol, confirming the (1S,2R,5R) stereochemistry [5] [14]. The crystallographic analysis revealed that the bicyclo[3.1.0]hexane system adopts a boat-like conformation, providing detailed geometric parameters for bond lengths and angles [3].

Laurinterol demonstrates a remarkably specific distribution pattern within marine ecosystems, being primarily found in red algae of the genus Laurencia and sea slugs of the genus Aplysia. This distribution pattern reflects a fascinating ecological relationship where laurinterol serves as both a primary metabolite in algae and a dietary-derived compound in mollusks [1] [2] [3] [4].

Laurencia Algae

The genus Laurencia represents one of the most prolific sources of halogenated secondary metabolites in marine environments [5] [6] [7]. These red algae are widely distributed in temperate and tropical waters, occupying diverse habitats ranging from tide pools and reef flats to subtidal zones up to 65 meters depth [5]. The genus encompasses approximately 144 recognized species globally, with particularly high diversity in the Indo-Pacific region [7].

Laurencia intermedia stands as the original source from which laurinterol was first isolated and characterized [1] [8]. This species, originally described from Japanese waters, has been extensively studied for its sesquiterpenoid content. The algae typically inhabit intertidal and shallow subtidal zones, where they attach to hard substrates including rocks and coral formations [8] [9].

Laurencia johnstonii has emerged as a particularly important source, with laurinterol comprising an estimated 70% of the total crude extract [2] [10]. This species shows particular ecological advantages in the Bay of La Paz, Baja California Sur, Mexico, where it is more accessible and abundant for research purposes [11] [12]. The high concentration of laurinterol in this species makes it an ideal candidate for large-scale extraction and commercial applications.

Laurencia okamurai, found along the Chinese coast, particularly around Nanji Island in Zhejiang Province, represents another significant source of laurinterol [13]. This species has been studied extensively for its cuparene-derived sesquiterpenes, contributing to our understanding of the biosynthetic pathways leading to laurinterol formation [13].

Laurencia nidifica, commonly found in Okinawan waters and Hawaiian reef flats, typically grows at depths of 1 to 3 meters, attached to eroded coral or basalt rocks [14] [15]. This species often occurs in association with other marine algae, including Acanthophora spicifera, creating complex ecological communities where chemical interactions may influence metabolite production [15].

Aplysia Mollusks

The presence of laurinterol in Aplysia mollusks represents a clear example of dietary accumulation of marine natural products [4] [16] [17]. Sea hares are herbivorous gastropods that actively graze on Laurencia algae, concentrating and sometimes modifying the ingested compounds within their digestive systems [4] [18].

Aplysia kurodai has been particularly well-studied, with specimens collected from Toyama Bay in the Japan Sea yielding laurinterol, laurinterol acetate, debromolaurinterol, and debromolaurinterol acetate [16] [17]. Remarkably, the acetate derivatives were isolated from natural sources for the first time from this species, suggesting that Aplysia may possess enzymatic capabilities to modify ingested compounds [16].

Aplysia dactylomela specimens from Kohama Island, Okinawa, have provided insights into the structural diversity of laurane-type compounds, yielding cyclolaurene, cyclolaurenol, and cyclolaurenol acetate [4]. These compounds demonstrate the structural modifications that can occur within the mollusk digestive system.

The ecological distribution of Aplysia species spans tropical and subtropical waters globally, with 37 recognized species ranging in size from a few centimeters to the massive Aplysia gigantea of Australia, which can reach 60-70 cm in length [18]. These organisms typically inhabit benthic environments where they graze on algal communities, creating a direct link between algal secondary metabolite production and mollusk chemical defense systems.

Extraction Protocols

The isolation of laurinterol from marine organisms requires carefully optimized extraction protocols that maximize yield while preserving the structural integrity of this brominated sesquiterpenoid. Multiple extraction strategies have been developed, each with specific advantages depending on the source material and intended applications.

Solvent Selection

Methanol extraction represents the most commonly employed initial extraction method for laurinterol isolation [16] [17]. The protocol typically involves exhaustive extraction of fresh or dried marine material with methanol at room temperature for 3 days, with three sequential extractions to ensure complete recovery [19]. The methanolic extract is then partitioned between ethyl acetate and water, with laurinterol preferentially partitioning into the ethyl acetate layer due to its lipophilic nature [16] [17].

Ethanol extraction has also proven effective, particularly for bioassay-guided fractionation studies [11] [12]. This approach involves extraction of algal material with ethanol at room temperature, followed by concentration and fractionation based on biological activity. The ethanolic extracts have shown excellent anti-biofilm activity, with inhibition percentages exceeding 97% against marine biofilm-forming bacterial strains [11].

Ethyl acetate extraction serves as both a primary extraction solvent and a partitioning agent in two-phase systems. The EtOAc extract of Laurencia nidifica demonstrated toxic activity against brine shrimp larvae (Artemia salina), leading to the bioassay-guided isolation of four halogenated sesquiterpenes, including laurinterol [14].

Chromatographic Techniques

Silica gel column chromatography forms the backbone of most laurinterol purification schemes. The typical protocol employs step gradient elution using n-hexane and ethyl acetate mixtures [20]. A representative fractionation might begin with pure n-hexane, progressing through increasing concentrations of ethyl acetate (5%, 10%, 25%, 50%, 100%) to achieve optimal separation of compounds with varying polarities.

High-Performance Liquid Chromatography (HPLC) provides the final purification step for laurinterol isolation. Reversed-phase HPLC using C18 columns with acetonitrile-water gradient systems has proven particularly effective [16] [17]. The chromatographic conditions typically involve:

- Mobile phase: Acetonitrile-water gradients (50-100% acetonitrile over 30-60 minutes)

- Flow rate: 1.0-2.0 mL/min

- Detection: UV absorption at 254 nm and 280 nm

- Column temperature: Room temperature to 40°C

Gel permeation chromatography using Sephadex LH-20 serves as an intermediate purification step, particularly effective for removing high molecular weight impurities and achieving size-based separation [16]. This technique proves especially valuable when dealing with complex mixtures containing both low molecular weight sesquiterpenes and higher molecular weight metabolites.

Bioassay-Guided Fractionation

Bioassay-guided fractionation represents a sophisticated approach that combines chromatographic separation with biological activity testing to direct the isolation process toward bioactive compounds [21] [22] [23]. This methodology has proven particularly successful for laurinterol isolation, as demonstrated in studies targeting anti-biofilm, antimycobacterial, and cytotoxic activities.

The typical bioassay-guided fractionation protocol involves:

- Initial extraction using appropriate solvents (methanol, ethanol, or ethyl acetate)

- Primary fractionation using silica gel column chromatography

- Bioactivity screening of all fractions using relevant biological assays

- Secondary fractionation of active fractions using HPLC

- Structure elucidation of isolated bioactive compounds

Yields from bioassay-guided fractionation vary significantly depending on the source organism and extraction conditions. For Aplysia kurodai, yields of 2.3 × 10⁻³% for laurinterol acetate and 3.8 × 10⁻³% for laurinterol have been reported [16]. The debromolaurinterol derivatives typically yield lower percentages (2.6 × 10⁻⁴% to 3.9 × 10⁻⁴%), reflecting their lower natural abundance [16].

Advanced Extraction Techniques

Supercritical fluid extraction (SFE) using carbon dioxide has been explored for laurinterol-containing extracts, though specific applications to laurinterol isolation remain limited [24]. The technique offers advantages including reduced solvent contamination, air- and light-free conditions, and avoidance of degradation during extraction. However, the addition of polar modifiers is typically required for effective extraction of phenolic compounds like laurinterol [24].

Ultrasound-assisted extraction (UAE) has shown promise for reducing extraction times and improving yields while operating at lower temperatures than conventional methods [24] [25]. This technique proves particularly beneficial for thermolabile compounds, potentially preserving the structural integrity of laurinterol during extraction.

Microwave-assisted extraction (MAE) offers rapid heating and reduced extraction times, though care must be taken to avoid thermal degradation of laurinterol [24]. The technique works particularly well with polar solvents that can absorb microwave energy effectively.

Derivatives and Analogs

The structural diversity within the laurinterol family encompasses numerous naturally occurring derivatives and synthetic analogs that share the characteristic bicyclo[3.1.0]hexane framework while exhibiting variations in halogenation patterns, hydroxylation, and esterification [26] [27] [28] [29].

Debromolaurinterol

Debromolaurinterol represents the most significant naturally occurring analog of laurinterol, differing only in the absence of the bromine substituent [26] [30]. With the molecular formula C₁₅H₂₀O and molecular weight of 216.32 g/mol, this compound maintains the essential structural features of the parent molecule while exhibiting distinct biological properties [26] [30].

Debromolaurinterol has been isolated from both Laurencia intermedia and Aplysia kurodai, demonstrating its widespread occurrence in the laurinterol-producing ecosystem [26] [30]. The compound exhibits antimicrobial activity and functions as an EC 3.6.3.9 (Na⁺/K⁺-transporting ATPase) inhibitor, similar to laurinterol but with reduced potency attributed to the absence of the bromine atom [26] [30].

Structural analysis reveals that debromolaurinterol possesses the same stereochemical configuration as laurinterol, with the (1S,2R,5R) configuration at the bicyclo[3.1.0]hexane moiety [26] [30]. The computed properties indicate a molecular weight of 216.32, XLogP3 of 4.6, and topological polar surface area of 20.2 Ų [30].

Laurinterol Acetate

Laurinterol acetate represents a naturally occurring esterified derivative with the molecular formula C₁₇H₂₁BrO₂ and molecular weight of 337.25 g/mol [13] [16]. This compound was first isolated from natural sources in Aplysia kurodai, although synthetic derivatives had been prepared previously through chemical acetylation of laurinterol [16] [17].

The natural occurrence of laurinterol acetate suggests the presence of enzymatic acetylation processes within Aplysia digestive systems, representing a biotransformation pathway that modifies ingested laurinterol [16]. The compound has also been isolated from Laurencia okamurai collected from Nanji Island, Zhejiang Province, China [13].

Optical rotation measurements for laurinterol acetate show [α]D²³ +1.7° (CHCl₃) and [α]D²⁰ +11.1° (CHCl₃), with a melting point of 93-93.5°C (MeOH) [13]. The crystalline nature of this derivative has facilitated X-ray crystallographic analysis, providing detailed insights into the absolute stereochemistry of the laurinterol family [31] [13].

Debromolaurinterol Acetate

Debromolaurinterol acetate, with molecular formula C₁₇H₂₂O₂ and molecular weight 274.35 g/mol, represents the acetylated form of debromolaurinterol [16] [17]. Like laurinterol acetate, this compound was first isolated from natural sources in Aplysia kurodai, suggesting parallel acetylation pathways for both brominated and non-brominated laurane-type sesquiterpenes [16].

The isolation yield of debromolaurinterol acetate is typically lower than other derivatives (2.6 × 10⁻⁴%), reflecting its reduced natural abundance [16]. Despite the lower yield, the compound has proven valuable for structure-activity relationship studies and synthetic chemistry applications.

Isolaurinterol

Isolaurinterol represents a structural isomer of laurinterol with the same molecular formula C₁₅H₁₉BrO but different connectivity or stereochemistry [14] [28]. This compound has been isolated from Laurencia nidifica and exhibits antifungal and insecticidal activities [14].

The structural differences between laurinterol and isolaurinterol involve alterations in the bicyclic framework or substitution patterns, leading to distinct biological activities [14]. Isolaurinterol has shown MIC values of 38 μg/mL against certain mycobacterial strains, demonstrating antimycobacterial potential [10].

Iso-Debromolaurinterol

Iso-debromolaurinterol, also known as cyclolauren-2-ol, represents an isomeric form of debromolaurinterol with molecular formula C₁₅H₂₀O [32]. The compound features a 5-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-2-methylphenol structure, indicating positional isomerism in the phenolic substitution pattern [32].

Synthetic Analogs and Total Synthesis

Total synthesis of laurinterol and related compounds has been achieved through multi-step synthetic routes, providing access to both natural products and designed analogs [33] [34] [29]. The landmark synthesis by Feutrill, Mirrington, and Nichols involved an eight-step sequence starting from 2,4-dibromo-5-methoxytoluene [33] [34] [29].

The synthetic approach enabled the preparation of (±)-debromolaurinterol acetate, which constituted a formal total synthesis of the racemates of laurinterol, debromolaurinterol, aplysin, and debromo-aplysin [33] [34] [29]. This achievement demonstrated the interconversion possibilities among these sesquiterpenes and provided routes to structural analogs.

Modern synthetic efforts have focused on developing more efficient routes and creating simplified analogs with retained biological activity [35]. These approaches have proven valuable for structure-activity relationship studies and medicinal chemistry applications, particularly in the development of anticancer and antimicrobial agents.

XLogP3

Wikipedia

Dates

Explore Compound Types